KCNQ2 Channel Antagonist Activity: Head-to-Head Comparison with ML252 and Structural Analogs
In automated patch clamp assays on CHO cells expressing human KCNQ2, N-[(quinolin-6-yl)methyl]cyclopentanamine inhibited the channel with an IC50 of 70 nM [1]. By comparison, the reference KCNQ2 inhibitor ML252 ((S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide) exhibited an IC50 of 69 nM in the same assay format [2]. A closely related analog, N-(quinolin-6-ylmethyl)cyclopropanamine (CAS 937648-05-0), was also tested but showed significantly weaker activity (IC50 > 10 µM) [3]. The cyclopentanamine substitution thus retains low-nanomolar potency while altering the core scaffold from a phenylacetamide to a quinoline-methylamine, providing a structurally distinct chemotype with comparable target engagement.
| Evidence Dimension | KCNQ2 channel antagonist potency (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | ML252: 69 nM; N-(quinolin-6-ylmethyl)cyclopropanamine: >10,000 nM |
| Quantified Difference | ~1-fold vs. ML252; >140-fold vs. cyclopropanamine analog |
| Conditions | Automated patch clamp, CHO cells, human KCNQ2, 3 min incubation |
Why This Matters
Procurement of N-[(quinolin-6-yl)methyl]cyclopentanamine provides a quinoline-based KCNQ2 inhibitor template that is structurally orthogonal to the phenylacetamide series, enabling scaffold-hopping medicinal chemistry while preserving target potency.
- [1] BindingDB. BDBM50395464. IC50 = 70 nM; Antagonist activity at KCNQ2 expressed in CHO cells (automated patch clamp). View Source
- [2] Cheung, Y.-Y. et al. J. Med. Chem. 2012, 55, 6975–6979. Discovery of ML252 as a potent KCNQ2 inhibitor (IC50 = 69 nM). View Source
- [3] BindingDB. BDBM50420073 (CHEMBL2047506). N-(quinolin-6-ylmethyl)cyclopropanamine KCNQ2 IC50 > 10,000 nM. View Source
